molecular formula C21H36ClNO4 B2380736 1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1185552-05-9

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2380736
CAS RN: 1185552-05-9
M. Wt: 401.97
InChI Key: UNYLXMIOWYDCSC-UHFFFAOYSA-N
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Description

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H36ClNO4 and its molecular weight is 401.97. The purity is usually 95%.
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Scientific Research Applications

Oxidative Removal and Protective Groups

The compound's structural features make it pertinent in the study of new oxidatively removable carboxy protecting groups. For instance, 2,6-Dimethoxybenzyl esters, which share a partial structural similarity with the compound , are known for their ease of oxidation by specific agents to generate corresponding carboxylic acids. This property is critical in synthetic organic chemistry for the temporary protection of carboxyl groups during complex synthesis sequences (Kim & Misco, 1985).

Catalysis and Synthesis

Furthermore, its structural motif finds relevance in catalysis, such as in TEMPO (2,2,6,6-tetramethylpiperidin-1-yl) catalyzed oxidation systems. These systems are utilized for the efficient conversion of alcohols to carbonyl compounds under environmentally benign conditions, showcasing the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Synthetic Utility in Nucleoside Protection

The compound's functionality is also applicable in nucleoside protection. The 3,4-dimethoxybenzyl group, similar in structure to the 2,5-dimethoxybenzyl moiety of the compound, serves as an efficient protecting group for hydroxyl and amide functionalities in nucleosides, highlighting its utility in the synthesis of oligoribonucleotides (Takaku, Ito, & Imai, 1986).

Application in Diverse Synthetic Pathways

Additionally, this compound's derivates are instrumental in diverse synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. For example, the synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrate the compound's relevance in creating molecules with antitumor activity, underlining its importance in medicinal chemistry (Grivsky et al., 1980).

Mechanistic Studies in Organic Chemistry

The compound's structural components contribute to the mechanistic understanding of organic reactions. For instance, studies involving tetramethylpiperidine derivatives help elucidate reaction mechanisms, such as ortholithiations, which are fundamental in organic synthesis (Mack & Collum, 2018).

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO4.ClH/c1-20(2)10-7-11-21(3,4)22(20)13-17(23)15-26-14-16-12-18(24-5)8-9-19(16)25-6;/h8-9,12,17,23H,7,10-11,13-15H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYLXMIOWYDCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1CC(COCC2=C(C=CC(=C2)OC)OC)O)(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,5-Dimethoxybenzyl)oxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

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